molecular formula C9H8Cl2F3NO B14854266 2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine

2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine

Cat. No.: B14854266
M. Wt: 274.06 g/mol
InChI Key: BMALRSWKRXXILS-UHFFFAOYSA-N
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Description

2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine is a synthetic organic compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of dichlorophenoxy and trifluoropropylamine groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 3,4-dichlorophenol with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves the use of advanced technologies and equipment to control the reaction parameters and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions tailored to the specific reaction requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce dehalogenated compounds. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in modulating enzyme activity and cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as antiviral and anticancer properties.

    Industry: The compound is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit viral replication by interfering with viral RNA synthesis or modulate cellular signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenoxy) triethylamine: Known for its role in enhancing plant stress tolerance.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

Uniqueness

2-(3,4-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of both dichlorophenoxy and trifluoropropylamine groups, which confer distinct chemical and biological properties. Its trifluoropropylamine moiety enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8Cl2F3NO

Molecular Weight

274.06 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)-3,3,3-trifluoropropan-1-amine

InChI

InChI=1S/C9H8Cl2F3NO/c10-6-2-1-5(3-7(6)11)16-8(4-15)9(12,13)14/h1-3,8H,4,15H2

InChI Key

BMALRSWKRXXILS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(CN)C(F)(F)F)Cl)Cl

Origin of Product

United States

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